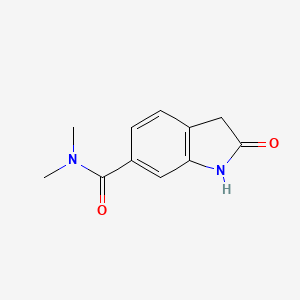
N,N-Dimethyl-2-oxoindoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-oxoindoline-6-carboxamide is a chemical compound belonging to the oxindole family It is characterized by the presence of a dimethylamino group and a carboxamide group attached to the oxindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-oxoindoline-6-carboxamide typically involves the reaction of 2-oxoindoline-6-carboxylic acid with dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the carboxamide bond. The mixture is then cooled to room temperature and acidified to precipitate the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-oxoindoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which can have different functional groups replacing the dimethylamino group.
Scientific Research Applications
N,N-Dimethyl-2-oxoindoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-oxoindoline-6-carboxamide involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the activity of viral RNA-dependent RNA polymerase by binding to its active site, thereby preventing viral replication . In cancer cells, the compound induces apoptosis by activating caspase enzymes, leading to programmed cell death .
Comparison with Similar Compounds
- 2-Oxoindoline-5-carboxamide
- N-Methyl-2-oxoindoline-6-carboxamide
- 2-Oxoindoline-3-carboxamide
Comparison: N,N-Dimethyl-2-oxoindoline-6-carboxamide is unique due to the presence of the dimethylamino group, which enhances its reactivity and potential biological activity. Compared to other oxindole derivatives, it exhibits higher affinity for certain molecular targets, making it a more potent inhibitor in antiviral and anticancer applications .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxo-1,3-dihydroindole-6-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)11(15)8-4-3-7-6-10(14)12-9(7)5-8/h3-5H,6H2,1-2H3,(H,12,14) |
InChI Key |
YRNVAKSPHAHWID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


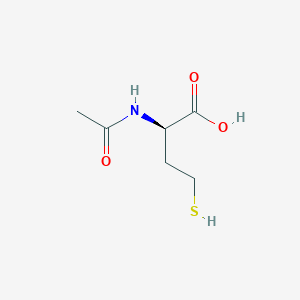
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12959430.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12959436.png)

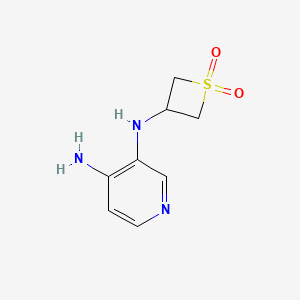
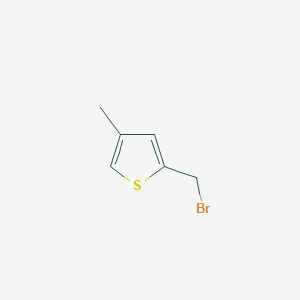
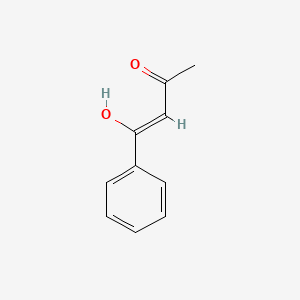
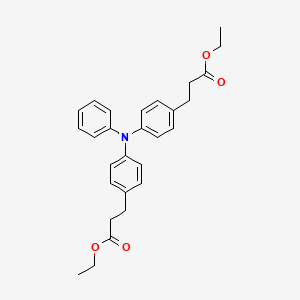
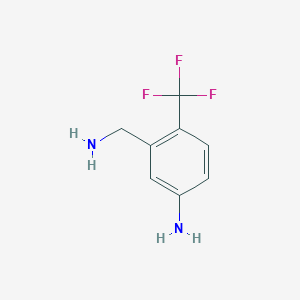
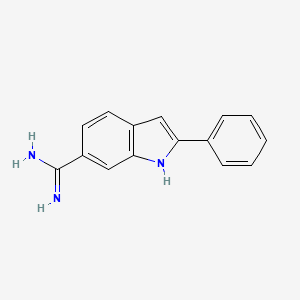
![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)
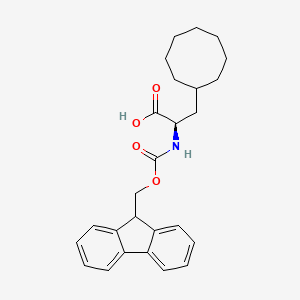
![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)
